molecular formula C8H10BNO4 B11902336 (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B11902336
M. Wt: 194.98 g/mol
InChI Key: UHNIQBRTPICZAB-UHFFFAOYSA-N
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Description

(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethoxycarbonyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the halogen-metal exchange followed by borylation. For example, starting with 6-bromo-3-pyridinecarboxylic acid ethyl ester, a halogen-metal exchange can be performed using a Grignard reagent or an organolithium reagent, followed by the addition of a boron source such as trimethyl borate or boron tribromide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust and scalable reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions: (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Corresponding alcohols or ketones.

    Protodeboronation: The parent aromatic compound without the boronic acid group.

Scientific Research Applications

(6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: The presence of the ethoxycarbonyl group in (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

(6-ethoxycarbonylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H10BNO4/c1-2-14-8(11)7-4-3-6(5-10-7)9(12)13/h3-5,12-13H,2H2,1H3

InChI Key

UHNIQBRTPICZAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C(=O)OCC)(O)O

Origin of Product

United States

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